4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a methyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
The primary targets of the compound “4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine” are currently unknown. This compound is structurally similar to other dichlorophenyl compounds, which have been found to interact with various enzymes and receptors in the body . .
Mode of Action
Based on its structural similarity to other dichlorophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Other dichlorophenyl compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The compound may similarly affect these or other pathways, leading to downstream effects on cellular function.
Pharmacokinetics
Other dichlorophenyl compounds are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . The bioavailability of this compound would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Other dichlorophenyl compounds have been found to have various effects, including altering enzyme activity, disrupting cell signaling pathways, and affecting gene expression . This compound may have similar effects, depending on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action may be influenced by biological factors such as the physiological state of the cells and the presence of other molecules in the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form 2,4-dichlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorescent textiles and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: A pyrimidine-based compound with similar pharmacological activities.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate used in the synthesis of herbicides.
Uniqueness
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZEYUCWOOCLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227614 | |
Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214416-40-7 | |
Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214416-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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